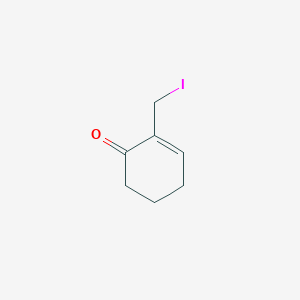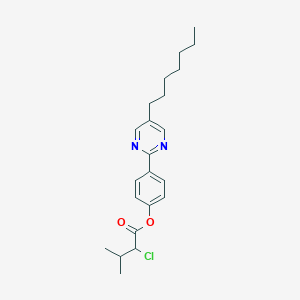![molecular formula C13H24O4S B14317957 Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate CAS No. 105600-06-4](/img/structure/B14317957.png)
Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate is an organic compound with a complex structure that includes both ester and sulfanyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
-
Malonic Ester Synthesis: : One common method to synthesize diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate involves the alkylation of diethyl propanedioate (malonic ester) with an appropriate alkyl halide. The reaction typically proceeds as follows:
Step 1: Formation of the enolate ion by treating diethyl propanedioate with a strong base such as sodium ethoxide in ethanol.
-
Industrial Production Methods: : Industrially, this compound can be synthesized using similar methods but on a larger scale, often involving continuous flow reactors to ensure efficient mixing and reaction control.
化学反应分析
Types of Reactions
Oxidation: Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester groups, where nucleophiles can replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways involving ester and sulfanyl groups.
Medicinal Chemistry:
Industrial Chemistry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfanyl group is targeted by oxidizing agents, leading to the formation of sulfoxides or sulfones. In substitution reactions, the ester groups are typically the reactive sites, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and the release of ethanol.
相似化合物的比较
Similar Compounds
Diethyl propanedioate (Diethyl malonate): Lacks the sulfanyl group but is otherwise structurally similar.
Diethyl [1-(methylsulfanyl)-2-methylpropyl]propanedioate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Diethyl [1-(ethylsulfanyl)-2-ethylpropyl]propanedioate: Similar structure but with an ethyl group instead of a methyl group on the propyl chain.
Uniqueness
Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate is unique due to the presence of both ester and ethylsulfanyl functional groups, which confer distinct reactivity and potential applications compared to its analogs. The ethylsulfanyl group, in particular, can participate in specific oxidation and substitution reactions that are not possible with other similar compounds.
属性
CAS 编号 |
105600-06-4 |
|---|---|
分子式 |
C13H24O4S |
分子量 |
276.39 g/mol |
IUPAC 名称 |
diethyl 2-(1-ethylsulfanyl-2-methylpropyl)propanedioate |
InChI |
InChI=1S/C13H24O4S/c1-6-16-12(14)10(13(15)17-7-2)11(9(4)5)18-8-3/h9-11H,6-8H2,1-5H3 |
InChI 键 |
HNULSODXKGWQIN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(C(C)C)SCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)





![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)
![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)

![2,2'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol)](/img/structure/B14317940.png)
